

# 1,3-Bis(4-chlorophenyl)propane-1,3-dione IUPAC name

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## Compound of Interest

**Compound Name:** 1,3-Bis(4-chlorophenyl)propane-1,3-dione

**Cat. No.:** B179504

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An In-Depth Technical Guide to **1,3-Bis(4-chlorophenyl)propane-1,3-dione**

## Introduction and Chemical Identity

**1,3-Bis(4-chlorophenyl)propane-1,3-dione** is a diketone derivative that has garnered interest in various chemical and biological research fields. Its structure, featuring two chlorophenyl groups flanking a propanedione linker, makes it a subject of study for coordination chemistry, materials science, and as a potential scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

The standard and systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is **1,3-bis(4-chlorophenyl)propane-1,3-dione**<sup>[1]</sup>.

## Physicochemical and Spectral Data

The fundamental properties of **1,3-Bis(4-chlorophenyl)propane-1,3-dione** are summarized below. These data are essential for its characterization, handling, and use in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	1,3-bis(4-chlorophenyl)propane-1,3-dione	PubChem[1]
CAS Number	18362-49-7	Oakwood Chemical[2]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> Cl <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	293.1 g/mol	PubChem[1]
Synonyms	4,4'-Dichlorodibenzoylmethane, 1,3-Bis(p-chlorophenyl)-1,3-propanedione	PubChem[1]
Appearance	Solid (form may vary)	---
Melting Point	Data not consistently available	---

Table 2: Spectral Data Summary

Spectroscopy Type	Key Features
<sup>1</sup> H NMR	The proton nuclear magnetic resonance (PMR) spectra of similar β-diketones indicate they often exist in an enolic form, showing a characteristic enolic OH peak at a high chemical shift (e.g., ~16.8 ppm)[3]. Aromatic protons would appear in the range of 7-8 ppm, and the methylene/methine proton of the dione linker would appear in the midfield.
<sup>13</sup> C NMR	Expected signals would include those for the carbonyl carbons (~180-200 ppm), aromatic carbons (120-140 ppm range), and the central methylene carbon.
Infrared (IR)	The IR spectrum would be characterized by strong carbonyl (C=O) stretching bands. In its enolic form, a broad O-H stretch and C=C stretching bands would also be prominent.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

## Synthesis and Experimental Protocols

The synthesis of 1,3-diaryl-1,3-propanediones is commonly achieved through a base-catalyzed Claisen condensation reaction. This involves the reaction of an appropriate ester with a ketone.

### Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a general method for synthesizing **1,3-bis(4-chlorophenyl)propane-1,3-dione**.

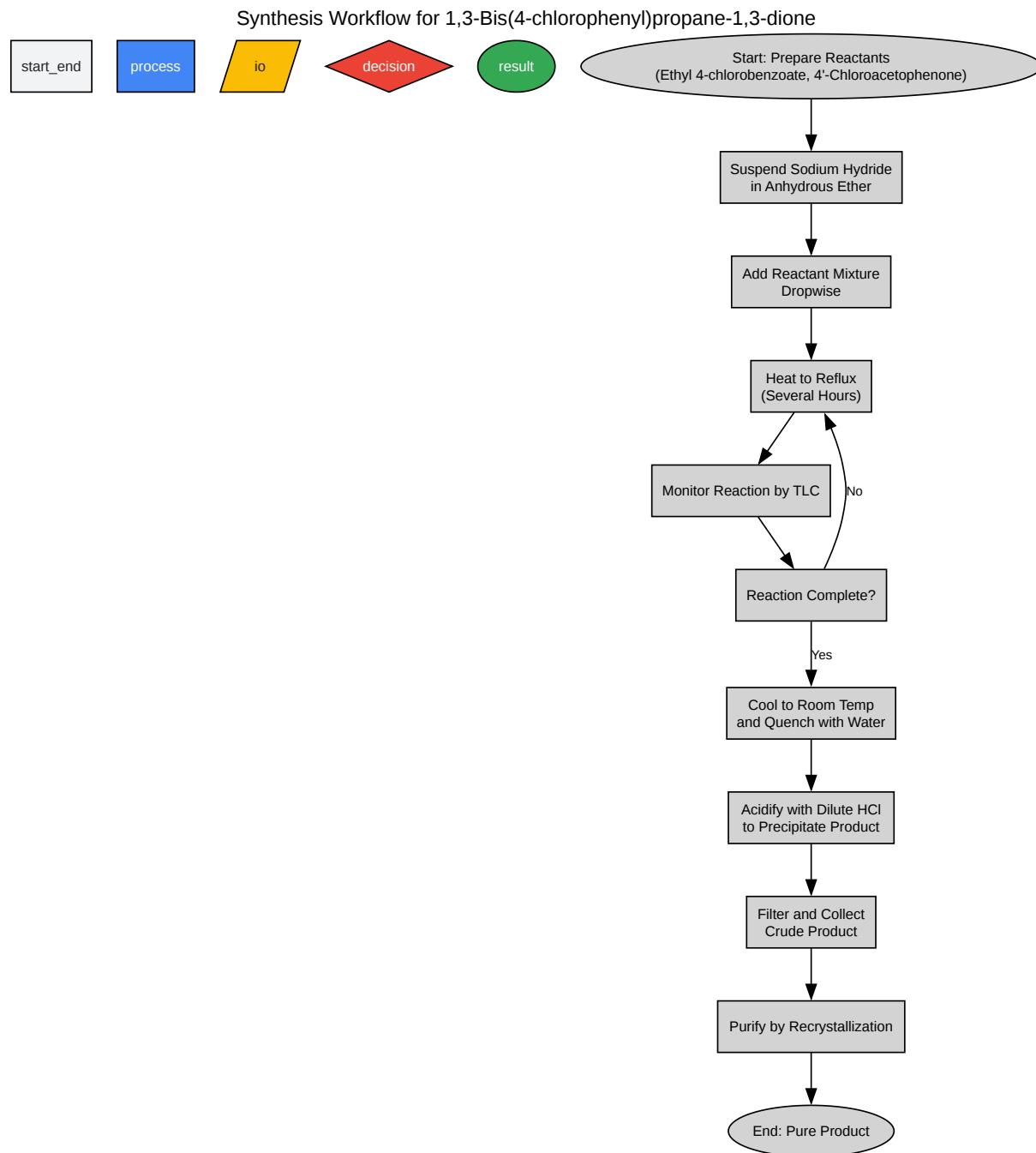
Materials:

- Ethyl 4-chlorobenzoate
- 4'-Chloroacetophenone
- Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
- Hydrochloric acid (HCl), dilute solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous diethyl ether.
- Addition of Reactants: A solution containing equimolar amounts of ethyl 4-chlorobenzoate and 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the flask at room temperature with constant stirring.
- Reaction: The reaction mixture is then heated to reflux and maintained for several hours until completion (monitored by Thin Layer Chromatography).
- Quenching and Neutralization: After cooling to room temperature, the reaction is carefully quenched by the slow addition of ice-cold water. The mixture is then acidified to a pH of ~5-6 with dilute hydrochloric acid, which precipitates the crude product.
- Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Below is a diagram illustrating the general workflow for the synthesis.

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Caption: General workflow for the synthesis of **1,3-Bis(4-chlorophenyl)propane-1,3-dione**.

## Biological Activity and Drug Development Potential

While specific biological data for **1,3-bis(4-chlorophenyl)propane-1,3-dione** is not extensively documented in readily available literature, the broader class of 1,3-diaryl-1,3-propanediones and related chalcones are known for a wide range of biological activities. These activities include anticancer, antioxidant, and antimicrobial effects[4][5].

The structural similarity to chalcones suggests that this compound could be investigated for cytotoxic effects against cancer cell lines. Chalcone derivatives have been shown to induce apoptosis and exhibit significant cytotoxicity against breast cancer cells (MCF-7)[4]. The presence of chloro-substituents on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity.

## Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the potential of **1,3-bis(4-chlorophenyl)propane-1,3-dione** as a cytotoxic agent, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

**Objective:** To determine the concentration of the compound that inhibits cell growth by 50% ( $IC_{50}$ ).

### Materials:

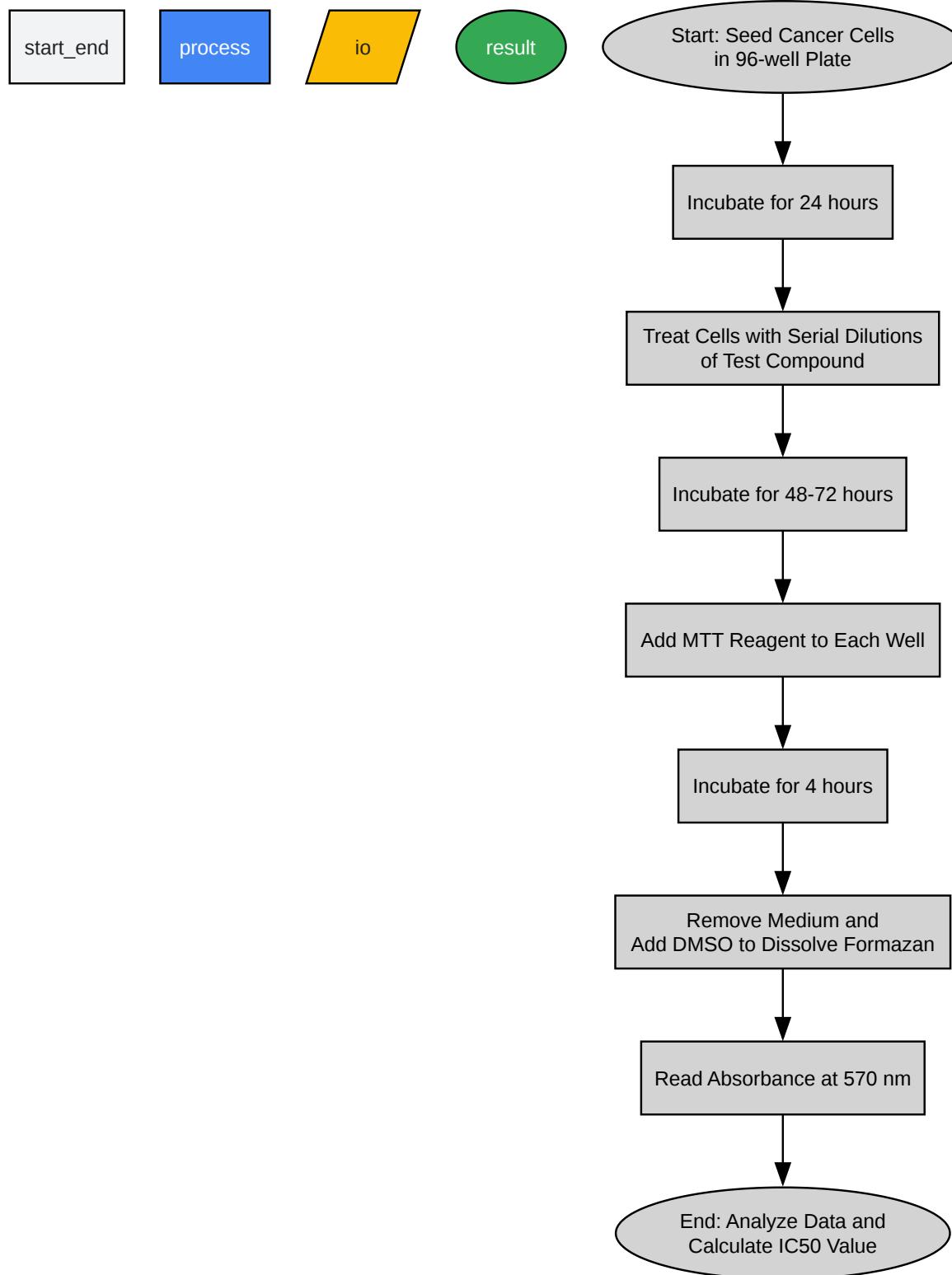
- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **1,3-Bis(4-chlorophenyl)propane-1,3-dione** (dissolved in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- $CO_2$  incubator

**Procedure:**

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC<sub>50</sub> value.

The workflow for this common cytotoxicity assay is depicted below.

## Experimental Workflow for MTT Cytotoxicity Assay

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Caption: Standard workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.

## Conclusion

**1,3-Bis(4-chlorophenyl)propane-1,3-dione** is a well-defined chemical entity with established synthetic routes. While its biological profile is not yet fully characterized, its structural relationship to other bioactive diketones and chalcones makes it a compound of interest for further investigation, particularly in the realm of oncology drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemical and biological potential of this molecule.

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